molecular formula C3H5ClO2 B052281 Chloromethyl acetate CAS No. 625-56-9

Chloromethyl acetate

Cat. No.: B052281
CAS No.: 625-56-9
M. Wt: 108.52 g/mol
InChI Key: SMJYMSAPPGLBAR-UHFFFAOYSA-N
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Description

Chloromethyl acetate is an organic compound with the molecular formula C3H5ClO2. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both an ester and a chloromethyl group, making it a valuable reagent in various chemical processes .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl acetate can be synthesized through several methods. One common method involves the reaction of acetyl chloride with paraformaldehyde in the presence of anhydrous zinc chloride as a catalyst. The reaction is carried out under an inert atmosphere, typically argon, at temperatures ranging from 0°C to 90°C. The reaction mixture is then warmed to room temperature and stirred for an hour before being heated to 90°C for 18 hours. The product is obtained with a high yield of 94% .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. Safety measures are crucial due to the compound’s reactivity and potential hazards.

Chemical Reactions Analysis

Types of Reactions: Chloromethyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acetic acid and chloromethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

    Acids and Bases: For hydrolysis reactions, common reagents include hydrochloric acid and sodium hydroxide.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide, are used for oxidation reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Products: Acetic acid and chloromethanol.

    Oxidation Products: Carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Chloromethyl acetate has several applications in scientific research:

Comparison with Similar Compounds

Chloromethyl acetate can be compared with other similar compounds, such as:

This compound is unique due to its combination of ester and chloromethyl functionalities, providing versatility in various chemical reactions and applications.

Properties

IUPAC Name

chloromethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO2/c1-3(5)6-2-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJYMSAPPGLBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211544
Record name Chloromethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625-56-9
Record name Chloromethyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloromethyl acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloromethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the connection between chloromethyl acetate, PON1, and stroke outcomes?

A2: Research suggests that in acute ischemic stroke (AIS), there’s a decrease in PON1's CMPAase activity alongside increased lipid peroxidation [, ]. This implies a weakened defense against oxidative stress, which contributes to worse outcomes following a stroke. Individuals with specific PON1 gene variants (like the PON1 RR variant) demonstrate better protection against lipid peroxidation and tend to have milder strokes [].

Q2: Can you elaborate on the role of lipid peroxidation and antioxidants in stroke?

A3: During a stroke, reduced blood flow leads to oxygen deprivation in brain cells. This triggers a cascade of events, including increased production of reactive oxygen species (ROS) which damage cell components like lipids. This process, known as lipid peroxidation, further exacerbates cell damage [, ]. Antioxidants, like those associated with PON1 activity, neutralize these harmful ROS, providing a protective effect against the damaging effects of oxidative stress.

Q3: Aside from PON1 studies, how else is this compound utilized in research?

A4: this compound is primarily employed as a reagent in organic synthesis [, , ]. One example is its use in synthesizing stereoisomers of the antimicrobial drug secnidazole []. It's also used in creating various substituted tetrazole-5-thiol derivatives, some of which exhibit antibacterial properties []. Another application is its role in a novel synthetic method for producing 2-fluorodimethyl malonate, a valuable compound in organic chemistry [].

Q4: Are there any known safety concerns regarding this compound?

A4: While specific toxicity data for this compound might be limited, it's essential to handle it with caution as it's a reactive chemical. Always consult appropriate safety data sheets (SDS) and follow recommended handling procedures when working with this compound in a laboratory or industrial setting.

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